Oxythiamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

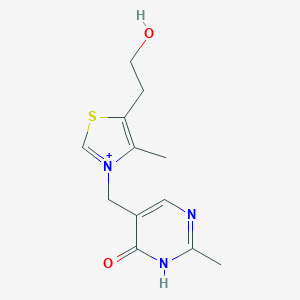

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDGSXVLAVRBLU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N3O2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929206 | |

| Record name | Oxythiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-16-3 | |

| Record name | Oxythiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxythiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxythiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYTHIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF36SYZ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxythiamine: A Technical Guide to its Application in Metabolic Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine (OT) is a potent synthetic antagonist of thiamine (Vitamin B1), a critical coenzyme in cellular metabolism. By competitively inhibiting thiamine pyrophosphate (TPP)-dependent enzymes, this compound serves as an invaluable tool in research to induce a controlled state of thiamine deficiency. This allows for the detailed investigation of metabolic pathways crucial for cellular proliferation, survival, and energy homeostasis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its primary applications in research, with a particular focus on oncology. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Introduction to this compound

This compound is a chemical analog of thiamine, differing by the substitution of a hydroxyl group for the amino group on the pyrimidine ring[1]. This seemingly minor structural change has profound biological consequences. While this compound itself is inactive, it is readily taken up by cells and phosphorylated by thiamine pyrophosphokinase to its active form, this compound pyrophosphate (OTP)[1][2]. OTP then acts as a competitive inhibitor of TPP, the active form of thiamine, by binding to the cofactor binding sites of TPP-dependent enzymes without facilitating their catalytic activity[1].

The primary research application of this compound is to induce a state of functional thiamine deficiency, thereby enabling the study of the roles of thiamine-dependent enzymes in various physiological and pathological processes[1]. Its ability to disrupt key metabolic pathways has made it a significant area of interest in cancer research, as many cancer cells exhibit a heightened reliance on these pathways for their rapid proliferation and survival[3][4][5]. Beyond oncology, this compound is also utilized in studies related to microbiology, parasitology, and immunology[1].

Mechanism of Action

The inhibitory effects of this compound are mediated through its pyrophosphorylated form, OTP. OTP competitively binds to and inhibits several key enzymes that are dependent on TPP as a cofactor. The primary targets of OTP include:

-

Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP)[1][3].

-

Pyruvate Dehydrogenase Complex (PDHC): A mitochondrial enzyme complex that links glycolysis to the citric acid cycle[1][4].

-

2-Oxoglutarate Dehydrogenase Complex (OGDHC): A key regulatory enzyme in the citric acid cycle[1][6].

By inhibiting these enzymes, this compound disrupts central metabolic pathways, leading to a cascade of cellular effects, including the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest[1][3][5].

Inhibition of Transketolase and the Pentose Phosphate Pathway

Transketolase is a TPP-dependent enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is critical for the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and for the production of NADPH, a key reducing agent in anabolic processes and antioxidant defense.

This compound pyrophosphate (OTP) acts as a competitive inhibitor of TKT, binding to the TPP cofactor site and blocking its function[1][3]. This inhibition has significant consequences for rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides and NADPH. The disruption of the PPP by this compound can lead to a depletion of these essential molecules, resulting in cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis[1][5].

Figure 1: Inhibition of Transketolase by this compound in the Pentose Phosphate Pathway.

Inhibition of Pyruvate Dehydrogenase and 2-Oxoglutarate Dehydrogenase Complexes

The Pyruvate Dehydrogenase Complex (PDHC) and the 2-Oxoglutarate Dehydrogenase Complex (OGDHC) are critical mitochondrial enzyme complexes that require TPP as a cofactor. PDHC catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle, while OGDHC is a key regulatory enzyme within the citric acid cycle itself.

OTP competitively inhibits both PDHC and OGDHC, disrupting cellular energy metabolism[1][4][6]. Inhibition of PDHC leads to an accumulation of pyruvate and a decrease in acetyl-CoA production, thereby reducing the fuel for the citric acid cycle. Similarly, inhibition of OGDHC further impedes the citric acid cycle. This disruption of central carbon metabolism can have profound effects on cellular bioenergetics and can contribute to the anti-proliferative effects of this compound.

Figure 2: this compound's Inhibition of PDHC and OGDHC in Central Carbon Metabolism.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound have been quantified in numerous studies across various cell lines and enzyme systems. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 14.95 | 48 hours | [4] |

| A549 | Non-small cell lung cancer | ~10 | 12 hours | [3] |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | 8.75 (for invasion) | - | [7] |

| HeLa | Cervical Cancer | 47 | - | [1] |

Table 2: Enzyme Inhibition Constants for this compound Pyrophosphate (OTP)

| Enzyme | Source | Ki (µM) | Substrate (TPP) Km (µM) | Reference |

| Pyruvate Dehydrogenase Complex (PDC) | Bovine Adrenals | 0.07 | 0.11 | [4] |

| Transketolase | Rat Liver | 0.2 | - | [2] |

| Transketolase | Yeast | ~0.03 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed using this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Figure 3: Experimental Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cell culture medium

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates.

-

Treat cells with the desired concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Materials:

-

6-well plates

-

Cell culture medium

-

This compound stock solution

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

In Vivo Studies

This compound is also used in animal models to study its systemic effects and anti-tumor efficacy.

-

Animal Models:

-

Xenograft models where human cancer cells are implanted into immunocompromised mice are commonly used[7].

-

Syngeneic models using cancer cells from the same genetic background as the host animal.

-

-

Administration:

-

Endpoint Analysis:

-

Tumor growth is monitored by measuring tumor volume.

-

At the end of the study, tumors and organs can be harvested for histological analysis, Western blotting, or metabolomic studies.

-

Conclusion

This compound is a powerful and versatile research tool for investigating the roles of thiamine-dependent metabolic pathways. Its ability to competitively inhibit key enzymes in central carbon metabolism makes it particularly valuable for cancer research, where these pathways are often upregulated. This technical guide provides a foundational understanding of this compound's mechanism of action and its application in both in vitro and in vivo research. The detailed protocols and compiled quantitative data serve as a practical resource for scientists and researchers aiming to utilize this compound in their studies. As our understanding of cancer metabolism continues to evolve, the utility of tools like this compound in dissecting these complex networks will undoubtedly remain critical.

References

- 1. In Vitro and In Silico Studies on Cytotoxic Properties of this compound and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. A dose- and time-dependent effect of this compound on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of transketolase by this compound altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Silico Studies on Cytotoxic Properties of this compound and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro and in vivo anti-metastatic efficacy of this compound and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Role of Oxythiamine as a Thiamine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine, a structural analog of thiamine (Vitamin B1), serves as a potent thiamine antagonist with significant implications for cellular metabolism and therapeutic development. This technical guide provides an in-depth analysis of this compound's core mechanism of action, its inhibitory effects on thiamine-dependent enzymes, and the downstream biochemical consequences. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2] Thiamine antagonists, such as this compound, are invaluable tools for studying thiamine deficiency and are being explored for their therapeutic potential, particularly in oncology.[1][2][3] this compound exerts its antagonistic effects by competing with thiamine for enzymatic phosphorylation and subsequently inhibiting TPP-dependent enzymes.[1][4] This guide will elucidate the biochemical and cellular ramifications of this compound's activity.

Mechanism of Action

This compound's primary mechanism as a thiamine antagonist involves a multi-step process within the cell, leading to the competitive inhibition of thiamine-dependent enzymes.

Cellular Uptake and Phosphorylation

This compound is transported into cells, likely utilizing the same transport mechanisms as thiamine.[5][6] Once inside the cell, it is phosphorylated by the enzyme thiamine pyrophosphokinase to its active form, this compound pyrophosphate (OTP).[1][4] This phosphorylation is a critical step, as OTP is the actual inhibitory molecule.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. portlandpress.com [portlandpress.com]

- 5. In Vitro and In Silico Studies on Cytotoxic Properties of this compound and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]

Inducing Cellular Thiamine Deficiency with Oxythiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, or vitamin B1, is an essential cofactor for several key enzymes involved in central metabolic pathways. Its biologically active form, thiamine pyrophosphate (TPP), is crucial for carbohydrate and amino acid metabolism.[1][2][3] Thiamine deficiency can lead to severe cellular dysfunction, impacting energy production, redox balance, and nucleic acid synthesis, and has been implicated in various pathologies, including cancer and neurological disorders.[1][2][4] Oxythiamine, a structural analog and potent antagonist of thiamine, serves as a valuable research tool to induce a state of cellular thiamine deficiency in a controlled manner.[5][6] This technical guide provides an in-depth overview of the mechanisms, protocols, and applications of this compound for inducing thiamine deficiency in experimental settings.

Mechanism of Action

This compound exerts its antagonist effects through a multi-step process that ultimately leads to the inhibition of TPP-dependent enzymes.

-

Cellular Uptake and Phosphorylation: this compound enters the cell and is phosphorylated by thiamine pyrophosphokinase, the same enzyme that converts thiamine to TPP.[5][6] This reaction produces this compound pyrophosphate (OPP).

-

Competitive Inhibition: OPP acts as a competitive inhibitor, binding to the TPP-binding sites on thiamine-dependent enzymes.[5][6] Unlike TPP, OPP is catalytically inactive and cannot stabilize the reactive intermediates necessary for the enzymatic reactions.[6]

-

Enzyme Inhibition: This competitive binding effectively blocks the normal function of key enzymes, including:

The inhibition of these enzymes disrupts major metabolic hubs, leading to a state of functional thiamine deficiency.

Mechanism of this compound Action.

Signaling Pathways Affected

The primary consequence of this compound-induced thiamine deficiency is the disruption of the Pentose Phosphate Pathway (PPP) due to the potent inhibition of transketolase.[6][7] This has several downstream effects on cellular signaling:

-

Impaired Nucleotide Synthesis: Inhibition of the PPP limits the production of ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides (DNA and RNA).[6] This can lead to cell cycle arrest, particularly in the G1 phase.[7]

-

Increased Oxidative Stress: The PPP is a major source of NADPH, which is essential for regenerating reduced glutathione (GSH), a key antioxidant.[1] Reduced NADPH levels compromise the cell's ability to combat reactive oxygen species (ROS), leading to oxidative stress.[8]

-

Induction of Apoptosis: The combination of metabolic stress, impaired nucleotide synthesis, and increased oxidative stress can trigger programmed cell death, or apoptosis.[9][10] Studies have shown that this compound can induce apoptosis through a mitochondria-dependent, caspase-3-mediated pathway.[9]

Downstream Signaling Effects of this compound.

Experimental Protocols

In Vitro Studies

This compound is frequently used in cell culture to study the effects of thiamine deficiency on various cell types, particularly cancer cells which often exhibit a high reliance on the PPP.[11]

General Workflow for In Vitro Experiments:

In Vitro Experimental Workflow.

Methodology for a Typical In Vitro Experiment (MIA PaCa-2 cells): [7]

-

Cell Culture: MIA PaCa-2 pancreatic cancer cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well for cytotoxicity assays.

-

This compound Preparation: A stock solution of this compound is prepared (e.g., in DMSO) and diluted to the desired concentrations in the culture medium.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 0 µM, 5 µM, 50 µM, 500 µM) for various time points (e.g., 12h, 24h, 48h).[7][12]

-

Cytotoxicity Assay (MTT):

-

After the treatment period, 20 µl of MTT solution is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µl of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.[7]

-

Quantitative Data from In Vitro Studies:

| Cell Line | Assay | Parameter | Value | Reference |

| MIA PaCa-2 (Pancreatic Cancer) | MTT | IC50 | 14.95 µM | [7][10] |

| HeLa (Cervical Cancer) | Growth Inhibition | GI50 | 36 µM | [13][14] |

| A549 (Lung Cancer) | Cell Viability | - | Significant decrease at 10 µM after 12h | [15] |

| Lewis Lung Carcinoma | Invasion & Migration | IC50 | 8.75 µM | [10] |

| Rat Liver Transketolase | Enzyme Inhibition | IC50 | 0.2 µM | [13] |

| Yeast Transketolase | Enzyme Inhibition | IC50 | ~0.03 µM | [13] |

| Rat Pheochromocytoma PC-12 | Apoptosis Induction | - | Observed at 100 µM after 72h | [9] |

In Vivo Studies

This compound can be administered to animal models to study the systemic effects of thiamine deficiency.

Methodology for a Typical In Vivo Experiment (Mouse Tumor Model): [16]

-

Animal Model: C57BL/6 mice are used.

-

Tumor Cell Implantation: Lewis Lung Carcinoma (LLC) cells are implanted subcutaneously.

-

This compound Administration: Mice are supplemented daily with low-dose (250 mg/kg body weight) or high-dose (500 mg/kg body weight) this compound via intraperitoneal injection for a period of 5 weeks.[10][16]

-

Monitoring: Tumor growth and metastasis are monitored throughout the study. Plasma samples can be collected to measure biochemical markers.

-

Endpoint Analysis: At the end of the study, tumors and organs (e.g., lungs) are harvested for histological and biochemical analysis, such as measuring the expression of matrix metalloproteinases (MMPs) and proliferating cell nuclear antigen (PCNA).[16]

Quantitative Data from In Vivo Studies:

| Animal Model | Treatment | Observation | Reference |

| Mice with Ehrlich's ascites tumor | 300 mg/kg this compound (i.p. for 4 days) | 43% tumor growth inhibition | [10] |

| Mice with Ehrlich's ascites tumor | 500 mg/kg this compound (i.p. for 4 days) | 84% tumor growth inhibition | [10] |

| Mice with Lewis Lung Carcinoma | 250 or 500 mg/kg this compound (daily for 5 weeks) | Dose-dependent decrease in plasma MMP-2 activity and inhibition of tumor metastasis | [16] |

| Rats | 0.5 µM this compound/100g body weight (every 12h) | Inhibition of PDHC after 12 injections and TK after 16 injections | [5] |

Assessment of Thiamine Deficiency

The effectiveness of this compound treatment in inducing thiamine deficiency can be assessed by measuring various biochemical markers:

-

Erythrocyte Transketolase Activity: This is a widely used and reliable functional assay for thiamine status. A decrease in transketolase activity indicates thiamine deficiency.[17][18]

-

Thiamine Pyrophosphate (TPP) Effect: The in vitro stimulation of erythrocyte transketolase activity by the addition of TPP can also be measured. A significant increase in activity upon TPP addition is indicative of a deficiency.

-

Blood Thiamine Levels: Direct measurement of thiamine and its phosphate esters in whole blood or erythrocytes can be performed using methods like HPLC.[19]

-

Lactate and Pyruvate Levels: Inhibition of PDHC can lead to an accumulation of lactate and pyruvate in the blood.[20][21]

Conclusion

This compound is a potent and specific tool for inducing cellular thiamine deficiency, enabling researchers to investigate the metabolic and signaling consequences of this condition. By competitively inhibiting thiamine-dependent enzymes, particularly transketolase, this compound provides a controlled method to study the roles of thiamine in cellular proliferation, redox homeostasis, and apoptosis. The experimental protocols and quantitative data summarized in this guide offer a foundation for designing and interpreting studies aimed at understanding thiamine metabolism and developing novel therapeutic strategies targeting thiamine-dependent pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiamine deficiency disorders: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine deficiency - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Inhibition of transketolase by this compound altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiamine Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiamine deficiency caused by thiamine antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Excess Thiamine May Help Tumor Growth, Research Shows | EurekAlert! [eurekalert.org]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Silico Studies on Cytotoxic Properties of this compound and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Silico Studies on Cytotoxic Properties of this compound and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A dose- and time-dependent effect of this compound on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The in vitro and in vivo anti-metastatic efficacy of this compound and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The uremic toxin this compound causes functional thiamine deficiency in end-stage renal disease by inhibiting transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biomarkers for detecting thiamine deficiency--improving confidence and taking a comprehensive history are also important - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biochemical measures of thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. litfl.com [litfl.com]

- 21. researchgate.net [researchgate.net]

The Enzymatic Conversion of Oxythiamine to its Active Antimetabolite, Oxythiamine Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine (OT), a structural analog of thiamine (Vitamin B1), exerts its biological effects as a potent thiamine antagonist upon its conversion to this compound Pyrophosphate (OTP). This transformation is a critical activation step, converting the relatively inert this compound into a powerful inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for cellular metabolism. This technical guide provides a comprehensive overview of the enzymatic synthesis of OTP from OT, detailing the key enzyme involved, its kinetics, and established experimental protocols. Furthermore, it presents detailed methodologies for assessing the inhibitory effects of OTP on two major TPP-dependent enzyme complexes: the Pyruvate Dehydrogenase Complex (PDHC) and Transketolase (TKT). This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating thiamine metabolism and the mechanism of action of thiamine antagonists.

Introduction

This compound is a well-established antimetabolite of thiamine, widely used in research to induce thiamine deficiency and study its metabolic consequences.[1] Its antagonistic properties are not inherent to the molecule itself but are manifested after its intracellular phosphorylation to this compound Pyrophosphate (OTP).[1] This conversion is catalyzed by the enzyme Thiamine Pyrophosphokinase (TPK), the same enzyme responsible for the pyrophosphorylation of thiamine to its active coenzyme form, thiamine pyrophosphate (TPP).[2]

OTP acts as a competitive inhibitor of TPP-dependent enzymes, binding to the TPP cofactor binding sites but failing to support the catalytic functions of these enzymes.[1] This leads to the disruption of key metabolic pathways, including carbohydrate metabolism and the pentose phosphate pathway, making this compound and its active form, OTP, valuable tools for studying metabolic regulation and for the development of novel therapeutic agents, particularly in oncology.[3]

This guide provides an in-depth look at the core process of OTP formation and its subsequent inhibitory actions, with a focus on providing practical, detailed experimental protocols and collated quantitative data.

The Enzymatic Synthesis of this compound Pyrophosphate (OTP)

The conversion of this compound to OTP is a pivotal step in its mechanism of action. This section details the enzyme responsible and provides a general protocol for its enzymatic synthesis.

The Key Enzyme: Thiamine Pyrophosphokinase (TPK)

Thiamine Pyrophosphokinase (TPK; EC 2.7.6.2) is the sole enzyme responsible for the pyrophosphorylation of both thiamine and its analog, this compound.[2] TPK transfers a pyrophosphate group from a donor, typically ATP, to the hydroxyl group of thiamine or its analogs.[4] The enzyme is ubiquitous in living organisms, from bacteria to mammals.[2] For experimental purposes, recombinant human TPK1 is commercially available and can be expressed and purified from E. coli.[5][6]

Quantitative Data for Thiamine Pyrophosphokinase with this compound

Experimental Protocol: Enzymatic Synthesis of this compound Pyrophosphate

While a specific, detailed protocol for the enzymatic synthesis of OTP is not explicitly available in the reviewed literature, a general method can be extrapolated from protocols for the synthesis of other thiamine analog pyrophosphates, such as pyrithiamine pyrophosphate.[4] The following protocol is a proposed method based on available information.

Materials:

-

Recombinant Human Thiamine Pyrophosphokinase 1 (TPK1)[6]

-

This compound chloride hydrochloride

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 8.0)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA) (optional, for enzyme stabilization)

-

HPLC system for purification and analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50 mM Tris-HCl, pH 8.0

-

5 mM MgCl2

-

2 mM ATP

-

1 mM Dithiothreitol (DTT)

-

1 mM this compound

-

0.1 mg/mL BSA (optional)

-

Purified recombinant TPK1 (concentration to be optimized, typically in the µg/mL range)

-

-

Incubation: Incubate the reaction mixture at 37°C. The incubation time will need to be optimized, but based on protocols for similar reactions, a time course of several hours to overnight may be necessary due to the low affinity of TPK for this compound.

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by the addition of an acid (e.g., perchloric acid) followed by neutralization.

-

Purification of OTP:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

The supernatant containing OTP, unreacted OT, ATP, and other reaction components can be purified using anion-exchange chromatography or reverse-phase HPLC. A method for the separation of thiamine and its phosphate esters by HPLC has been described and can be adapted for OTP purification.[9]

-

-

Quantification: The concentration of the purified OTP can be determined spectrophotometrically, assuming a similar molar extinction coefficient to TPP, or by using a phosphate assay after acid hydrolysis to measure the released pyrophosphate.

Logical Workflow for Enzymatic OTP Synthesis:

References

- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 4. Pyrithiamine as a substrate for thiamine pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. raybiotech.com [raybiotech.com]

- 7. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

Foundational Studies on Oxythiamine's Effect on Cell Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxythiamine (OT), a structural analog and competitive antagonist of thiamine (Vitamin B1), serves as a critical tool in the study of cellular metabolism. By interfering with the function of thiamine-dependent enzymes, this compound provides a mechanism to probe the intricate network of metabolic pathways essential for cell growth, proliferation, and survival. Its primary action involves its phosphorylation to this compound pyrophosphate (OTPP), which then competes with the active form of thiamine, thiamine pyrophosphate (TPP), for the cofactor binding sites on several key enzymes. This inhibitory action disrupts central metabolic routes, including the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle, making this compound a subject of significant interest in cancer research and for understanding metabolic reprogramming in various disease states. This guide provides a comprehensive overview of the foundational studies on this compound's effects, detailing its mechanism of action, impact on metabolic pathways, and the experimental protocols used for its investigation.

Core Mechanism of Action

This compound exerts its effects by targeting enzymes that rely on thiamine pyrophosphate (TPP) as a cofactor.[1] As a thiamine antimetabolite, it is intracellularly converted to its active form, this compound pyrophosphate (OTPP), which then acts as a competitive inhibitor for these enzymes.[2] The primary targets of OTPP are transketolase (TKT), the pyruvate dehydrogenase complex (PDHC), and the α-ketoglutarate dehydrogenase complex (α-KGDH).[1][2][3] By inhibiting these enzymes, this compound effectively disrupts crucial metabolic crossroads.

Impact on Key Metabolic Pathways

The Pentose Phosphate Pathway (PPP)

The most profound and well-documented effect of this compound is the inhibition of transketolase (TKT), a key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway.[4][5] TKT is vital for the synthesis of ribose-5-phosphate (R5P), the precursor for nucleotides (RNA and DNA), and for the regeneration of NADPH, a critical reducing agent for antioxidant defense and anabolic processes.[5][6] By inhibiting TKT, this compound blocks the non-oxidative synthesis of ribose, thereby impeding the production of genetic material and suppressing cell proliferation.[4][7] This disruption also leads to an accumulation of reactive oxygen species (ROS) due to reduced NADPH levels, ultimately triggering apoptosis.[8]

Glycolysis and the TCA Cycle

This compound also affects central carbon metabolism by inhibiting the Pyruvate Dehydrogenase Complex (PDHC) and the α-Ketoglutarate Dehydrogenase Complex (α-KGDH). PDHC is a critical gatekeeper enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA.[9] The α-KGDH complex catalyzes a rate-limiting step within the TCA cycle itself, converting α-ketoglutarate to succinyl-CoA.[10][11] Inhibition of these complexes by OTPP leads to a reduction in mitochondrial respiration and ATP production.[12][13] This disruption of energy metabolism further contributes to the anti-proliferative and cytotoxic effects of this compound.

Quantitative Data on this compound's Effects

The efficacy of this compound as a metabolic inhibitor has been quantified across various studies, targeting different enzymes and cell lines.

Table 1: Inhibitory Constants (Ki) for this compound Pyrophosphate (OTPP)

| Enzyme | Organism/Tissue | Ki (μM) | Km for TPP (μM) | Reference |

| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | 0.025 | 0.06 | [3] |

| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | 0.07 | 0.11 | [2] |

| Transketolase | Rat Liver | 0.2 | - | [5] |

| Transketolase | Yeast | ~0.03 | - | [5] |

Table 2: Cytotoxic and Anti-proliferative Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (μM) | Treatment Duration | Reference |

| MIA PaCa-2 | Pancreatic Cancer | IC50 | 14.95 | 48 hours | [4] |

| A549 | Non-Small Cell Lung Cancer | Significant Proliferation Decrease | 10 | 12 hours | [6] |

| HeLa | Cervical Cancer | GI50 | 36 | ~3 days | [5][14] |

| Human Colon Adenocarcinoma | Colon Cancer | IC50 | 5400 | - | [6] |

Table 3: Effects of this compound on Cell Cycle and Apoptosis in A549 Cells

| OT Concentration (μM) | Treatment Duration (h) | Effect | Observation | Reference |

| 100 | 48 | Cell Cycle Arrest | 13.15% increase in G1 phase | [6] |

| 0.1 | 24 | Apoptosis | 15.44% apoptotic cells | [6] |

| 0.1 | 48 | Apoptosis | 31.45% apoptotic cells | [6] |

Detailed Experimental Protocols

Reproducible research on this compound's effects relies on standardized methodologies. Below are detailed protocols for key experiments cited in foundational studies.

General Experimental Workflow

A typical in vitro study investigating this compound's effects follows a logical progression from cell culture to endpoint analysis.

References

- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 2. Effect of this compound on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in the efficiency of 3-deazathiamine and this compound pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of transketolase by this compound altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Silico Studies on Cytotoxic Properties of this compound and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A dose- and time-dependent effect of this compound on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to thiamine deficiency may contribute to regional selective vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Effect of this compound on pyruvate and lactate metabolism in rat tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro and In Silico Studies on Cytotoxic Properties of this compound and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Oxythiamine: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in-vitro antitumor properties of Oxythiamine, a competitive inhibitor of the thiamine-dependent enzyme transketolase. By elucidating its mechanism of action, detailing experimental validation protocols, and presenting key quantitative data, this document serves as a comprehensive resource for researchers investigating novel cancer therapeutic strategies.

Core Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

This compound exerts its primary antitumor effects by targeting a crucial metabolic pathway in cancer cells: the Pentose Phosphate Pathway (PPP). As an analog of thiamine pyrophosphate (TPP), a vital cofactor for the enzyme transketolase (TKT), this compound competitively inhibits TKT activity. This inhibition disrupts the non-oxidative branch of the PPP, leading to a cascade of events detrimental to cancer cell survival and proliferation.[1][2]

The PPP is critical for rapidly dividing cells as it provides essential precursors for nucleotide synthesis (ribose-5-phosphate) and reducing power in the form of NADPH for antioxidant defense and anabolic processes.[2] By blocking TKT, this compound effectively curtails the production of these vital molecules, leading to suppressed synthesis of genetic material (RNA and DNA) and increased oxidative stress.[1] This metabolic disruption ultimately triggers cell cycle arrest and apoptosis.[1][3]

Induction of Apoptosis and Cell Cycle Arrest

A primary consequence of this compound-induced metabolic stress is the initiation of programmed cell death, or apoptosis. Studies have shown that this compound treatment leads to the activation of the intrinsic (mitochondrial-mediated) apoptotic pathway.[3] This is characterized by the upregulation of pro-apoptotic proteins and the activation of caspases, the executioners of apoptosis. Furthermore, this compound has been observed to cause a G1 phase arrest in the cell cycle, preventing cancer cells from progressing to the DNA synthesis (S) phase.[1]

References

Oxythiamine: A Comprehensive Technical Guide to its Discovery, Mechanism, and Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine, a structural analogue and antagonist of thiamine (Vitamin B1), has carved a significant niche as an indispensable tool in metabolic research. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, its mechanism of action as a competitive inhibitor of thiamine-dependent enzymes, and its wide-ranging applications in studying cellular metabolism, particularly in the context of cancer biology. Detailed experimental protocols, quantitative data on its inhibitory effects, and visualizations of the affected metabolic pathways are presented to equip researchers with the foundational knowledge required to effectively utilize this compound in their experimental designs.

Discovery and Historical Context

The journey to understanding this compound is intrinsically linked to the discovery of thiamine and the study of thiamine deficiency, clinically known as beriberi.[1] The early 20th century saw significant research into isolating the anti-neuritic factor from natural sources, culminating in the synthesis of thiamine in 1936.[1][2] This breakthrough paved the way for the synthesis of structural analogues designed to probe the vitamin's biological functions.

This compound was first synthesized by Bergel and Todd, and its preparation was later refined by Soodak and Cerecedo in the 1940s.[2] Early studies focused on its "antithiamine" effects, demonstrating its ability to induce symptoms of thiamine deficiency in animals.[3] These initial investigations established this compound as a potent tool for creating controlled models of thiamine deficiency, allowing researchers to dissect the metabolic consequences of impaired thiamine metabolism. The development of organic chemistry in the last century has enabled the synthesis of various thiamine antimetabolites, including this compound, which have proven invaluable in drug design and metabolic research.[3]

Mechanism of Action

This compound exerts its biological effects by acting as a competitive inhibitor of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine. The mechanism involves a multi-step process within the cell:

-

Cellular Uptake: this compound enters the cell, likely utilizing the same transport mechanisms as thiamine.

-

Phosphorylation: Inside the cell, the enzyme thiamine pyrophosphokinase (TPK) phosphorylates this compound to its active form, this compound pyrophosphate (OTP).

-

Enzyme Inhibition: OTP then competes with TPP for the cofactor-binding sites on thiamine-dependent enzymes. While OTP can bind to these enzymes, it lacks the crucial functional groups of TPP necessary for their catalytic activity. This competitive binding effectively inhibits the enzymes.

The primary targets of OTP are key enzymes involved in central carbon metabolism:

-

Transketolase (TKT): A critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).

-

Pyruvate Dehydrogenase Complex (PDHC): A mitochondrial enzyme complex that links glycolysis to the Krebs cycle.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme within the Krebs cycle.

By inhibiting these enzymes, this compound disrupts major metabolic pathways, leading to a cascade of cellular effects, including impaired energy production, reduced synthesis of nucleic acid precursors, and increased oxidative stress.[4][5]

Quantitative Data: Inhibitory Potency

The inhibitory effects of this compound and its active form, OTP, have been quantified against various enzymes and cell lines. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.

| Enzyme | Inhibitor | Organism/Tissue | Inhibition Constant (Ki) | IC50 | Reference |

| Transketolase | This compound Diphosphate | Yeast | 0.03 µM | - | [6] |

| Transketolase | This compound | Rat Liver | - | 0.2 µM | [6] |

| Pyruvate Dehydrogenase Complex | This compound Pyrophosphate | Mammalian | 0.025 µM | - | |

| Pyruvate Dehydrogenase Complex | This compound Diphosphate | Yeast | 20 µM | - | [2] |

| Cell Line | Cancer Type | IC50 | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 14.95 µM | [5][7] |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | 8.75 µM (for invasion and migration) | [7] |

| A549 | Non-small cell lung cancer | Significant viability reduction at 10 µM (12h) | [8] |

| Human Colon Adenocarcinoma | Colon Cancer | 5400 µM | [8] |

| HeLa | Cervical Cancer | GI50: 36 µM | [9] |

Experimental Protocols

In Vitro Transketolase Activity Assay

This protocol describes a common method to measure the activity of transketolase in cell lysates or purified enzyme preparations and to assess the inhibitory effect of this compound. The assay is based on the measurement of the rate of NADH oxidation.[10][11][12]

Materials:

-

Cell lysate or purified transketolase

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.6

-

Thiamine Pyrophosphate (TPP) solution (10 mM)

-

Ribose-5-phosphate (R5P) solution (50 mM)

-

Xylulose-5-phosphate (X5P) solution (50 mM)

-

α-Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI) enzyme mix

-

NADH solution (10 mM)

-

This compound solution (various concentrations for inhibition studies)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well plate, add the following components in order:

-

Reaction Buffer

-

TPP solution

-

α-GDH/TPI enzyme mix

-

NADH solution

-

Cell lysate or purified transketolase

-

For inhibition assays, add varying concentrations of this compound. For control wells, add an equivalent volume of solvent.

-

-

Incubate: Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration and any pre-incubation with the inhibitor.

-

Initiate the Reaction: Add R5P and X5P solutions to each well to start the reaction.

-

Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm every minute for 10-15 minutes. The rate of NADH oxidation is proportional to the transketolase activity.

-

Calculate Activity: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert this rate into enzyme activity units (e.g., µmol/min/mg protein).

Cell Culture Protocol for Inducing Thiamine Deficiency with this compound

This protocol outlines a general procedure for treating cultured cells with this compound to study its effects on cell proliferation, metabolism, and signaling.[5][8]

Materials:

-

Cancer cell line of interest (e.g., A549, MIA PaCa-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 100 mM in sterile water or PBS)

-

Cell counting solution (e.g., Trypan blue)

-

Multi-well plates for cell culture

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in a standard incubator.

-

This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium from the stock solution. Common concentration ranges for initial experiments are 0.1 µM to 100 µM.[8]

-

Medium Replacement: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Analysis: After the incubation period, cells can be harvested for various downstream analyses, such as:

-

Cell Viability/Proliferation Assays: (e.g., MTT, CCK-8) to determine the IC50 value.[5]

-

Metabolite Extraction and Analysis: To study changes in metabolic pathways.

-

Protein Extraction and Western Blotting: To analyze changes in protein expression and signaling pathways.

-

Flow Cytometry: For cell cycle analysis or apoptosis assays.[8]

-

In Vivo Administration of this compound in a Mouse Tumor Model

This protocol provides a general guideline for administering this compound to mice in a xenograft tumor model.[7] Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells for tumor induction

-

This compound solution for injection (sterile)

-

Syringes and needles appropriate for the route of administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize the mice into control and treatment groups.

-

This compound Administration:

-

Dosage: Common dosages range from 100 to 500 mg/kg body weight.[7]

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route. Oral gavage can also be used.

-

Frequency: Administer this compound daily or on a specified schedule for a set duration (e.g., 4-5 weeks).

-

-

Monitoring:

-

Tumor Size: Measure the tumor volume with calipers regularly (e.g., every 2-3 days).

-

Body Weight: Monitor the body weight of the mice to assess toxicity.

-

Clinical Observations: Observe the general health and behavior of the animals.

-

-

Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, metabolomics, proteomics).

Visualizing the Impact of this compound

Signaling Pathway: Inhibition of Central Carbon Metabolism

The following diagram illustrates how this compound, after being converted to OTP, inhibits key enzymes in the Pentose Phosphate Pathway and the Krebs Cycle.

References

- 1. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiamine and selected thiamine antivitamins - biological activity and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of transketolase by this compound altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A dose- and time-dependent effect of this compound on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Silico Studies on Cytotoxic Properties of this compound and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Purification of Oxythiamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of oxythiamine, a thiamine antagonist, for laboratory use. The synthesis is based on the high-yield Rydon's method, followed by purification protocols adaptable to standard laboratory settings.

Introduction

This compound is a synthetic analog of thiamine (Vitamin B1) that acts as a competitive inhibitor of thiamine-dependent enzymes, such as transketolase.[1] This inhibitory action makes it a valuable tool in biomedical research, particularly in studies related to cancer metabolism and neurological disorders. This document outlines a reliable method for the synthesis of this compound from readily available starting materials and provides detailed procedures for its purification to a high degree of purity suitable for experimental use.

Data Presentation

Table 1: Synthesis Reaction Parameters and Expected Yield

| Parameter | Value | Reference |

| Starting Material | Thiamine Hydrochloride | [2] |

| Reagent | 5N Hydrochloric Acid | [2] |

| Reaction Time | 6 hours | [2] |

| Reaction Temperature | Reflux | [2] |

| Theoretical Yield | 80% | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₃O₂S⁺ | [3] |

| Molecular Weight | 266.34 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility (Hydrochloride salt) | Highly soluble in water | [1] |

| Solubility (in DMSO) | 50 mg/mL (187.73 mM) | [3] |

| Storage Conditions | -20°C, sealed, away from moisture | [3] |

Experimental Protocols

I. Synthesis of this compound via Rydon's Method

This protocol describes the synthesis of this compound by the acidic hydrolysis of thiamine hydrochloride.

Materials:

-

Thiamine hydrochloride

-

5N Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Sodium hydroxide (NaOH) solution (e.g., 10N) for neutralization

-

pH paper or pH meter

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve thiamine hydrochloride in 5N hydrochloric acid. A suggested starting scale is 1 gram of thiamine hydrochloride in 20 mL of 5N HCl.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 6 hours with continuous stirring.[2]

-

After 6 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Once cooled, place the flask in an ice bath to further cool the solution.

-

Slowly neutralize the reaction mixture by the dropwise addition of a concentrated sodium hydroxide solution (e.g., 10N NaOH) with constant stirring. Monitor the pH using pH paper or a pH meter. The isoelectric point of this compound is near neutral pH. The product may begin to precipitate during neutralization.

-

Continue neutralization until the pH of the solution is approximately 7.

-

The crude this compound may precipitate out of the solution upon neutralization and cooling. If so, collect the crude product by vacuum filtration. If the product remains in solution, proceed to the purification step, which will involve removal of the solvent.

II. Purification of this compound

The crude this compound synthesized in the previous step requires purification to remove unreacted thiamine and other byproducts. Two common methods are provided: recrystallization and column chromatography. The choice of method will depend on the nature of the impurities and the desired final purity.

Recrystallization is a suitable method if the impurities have significantly different solubility profiles from this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)[3]

-

Erlenmeyer flasks

-

Hot plate

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Select an appropriate solvent or solvent system. Given that this compound hydrochloride is highly soluble in water[1], a mixed solvent system like ethanol/water may be effective. The goal is to find a system where this compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Heat the solvent on a hot plate.

-

Add the minimum amount of the hot solvent to the crude this compound to completely dissolve it.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Column chromatography is a more rigorous purification method suitable for removing impurities with similar polarities to this compound. As a polar heterocyclic compound, specific conditions are required for effective separation on a silica gel column.[4][5]

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Chromatography column

-

Eluent (mobile phase): A polar solvent system, for example, a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[4] A basic modifier like triethylamine (1-3%) may be necessary to prevent peak tailing.[4]

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions

-

Rotary evaporator

Procedure:

-

Prepare the Column: Pack a chromatography column with silica gel using a slurry method with the initial, less polar eluent.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of a polar solvent (like methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This dry loading technique is often preferred for polar compounds.[4]

-

Elution: Begin elution with a less polar solvent mixture (e.g., 98:2 DCM:Methanol with 1% triethylamine).

-

Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to facilitate the elution of the polar this compound.

-

Fraction Collection: Collect fractions in separate tubes.

-

Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

Caption: Workflow for the synthesis of crude this compound.

Caption: Alternative workflows for the purification of this compound.

References

Application Notes and Protocols for In Vitro Studies of Oxythiamine on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxythiamine (OT) is a thiamine antagonist and a potent inhibitor of transketolase (TKT), a critical enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][2] Cancer cells often exhibit enhanced glucose metabolism, making metabolic pathways like the PPP attractive targets for therapeutic intervention.[1][3] By inhibiting TKT, this compound disrupts the synthesis of ribose, essential for nucleic acid production, and the generation of NADPH, which is vital for redox balance and anabolic processes.[3][4] These disruptions can lead to the suppression of cancer cell proliferation, induction of apoptosis, and cell cycle arrest, making this compound a compound of significant interest in oncology research.[1][2][5] This document provides detailed protocols and application notes for the in vitro evaluation of this compound's effects on cancer cells.

Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

This compound functions as an anti-metabolite to Vitamin B1 (thiamine). Its primary molecular target is the thiamine diphosphate (ThDP)-dependent enzyme, transketolase.[4][6] Inhibition of TKT blocks the non-oxidative synthesis of ribose-5-phosphate (R5P), a precursor for DNA and RNA, and reduces the production of NADPH, which is crucial for fatty acid synthesis and for protecting cells from oxidative stress.[3][4] This metabolic interference ultimately leads to a G1 phase cell cycle arrest and apoptosis in cancer cells.[1][7]

Data Presentation: Quantitative Effects of this compound

The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics for quantifying these effects.

| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |

| MIA PaCa-2 | Pancreatic Cancer | IC50 | 14.95 | [1][2] |

| MIA PaCa-2 | Pancreatic Cancer | IC50 | 0.25 | [5] |

| HeLa | Cervical Cancer | GI50 | 36 | [6][8][9] |

| A549 | Non-Small-Cell Lung | Proliferation | >10 (for 12h) | [5] |

| Lewis Lung Carcinoma | Lung Cancer | IC50 (Invasion) | 8.75 | [2][10] |

| HTB-26 | Breast Cancer | IC50 | 10 - 50 | [11] |

| PC-3 | Prostate Cancer | IC50 | 10 - 50 | [11] |

| HepG2 | Liver Cancer | IC50 | 10 - 50 | [11] |

| Colon Adenocarcinoma | Colon Cancer | IC50 | 5400 | [5] |

Note: Discrepancies in IC50 values for the same cell line (e.g., MIA PaCa-2) can arise from differences in experimental conditions such as incubation time, assay type, and cell culture medium.[1][5]

Experimental Protocols

A systematic in vitro evaluation of this compound typically involves assessing its impact on cell viability, apoptosis, and cell cycle progression.

Protocol 1: Cell Viability Assay (MTT or WST-8/CCK-8)

This protocol determines the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., A549, MIA PaCa-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound hydrochloride (Sigma-Aldrich)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]

-

Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 100 µM).[5] Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include untreated wells as a control.

-

Incubation: Incubate the plate for desired time points (e.g., 6, 12, 24, 48 hours).[5]

-

Reagent Addition:

-

Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTT, 450 nm for WST-8) using a microplate reader.[1][5]

-

Calculation: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is the concentration of this compound that causes 50% inhibition of cell viability.[1]

Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit (e.g., BD Biosciences)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., A549 at 1 x 10⁵ cells/well) in 6-well plates.[5] After 24 hours, treat with various concentrations of this compound (e.g., 0.1-100 µM) for 24 to 48 hours.[5]

-

Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the floating cells from the supernatant, and wash with ice-cold PBS.[5]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC-negative/PI-negative cells are viable; FITC-positive/PI-negative cells are in early apoptosis; FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

6-well cell culture plates

-

This compound

-

70% Ethanol (ice-cold)

-

PBS

-

DNA staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[5]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect a pellet of approximately 1 x 10⁶ cells.[5]

-

Fixation: Resuspend the cells gently in ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells overnight or for at least 24 hours at -20°C.[5]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 0.5 mL of DNA staining solution.[5]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[5]

-

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce a G1 phase arrest.[1][5]

Signaling Pathways and Cellular Consequences

Inhibition of TKT by this compound has been shown to alter multiple cellular signaling pathways, primarily by affecting the phosphorylation status of key regulatory proteins.[1][12] This disruption of metabolic and signaling confluence leads to the observed anti-cancer effects.

-

Protein Phosphorylation: this compound treatment can suppress the expression of phosphor kinases and alter the phosphorylation state of numerous proteins involved in cell cycle regulation and apoptosis.[1][13]

-

Hsp27 Inhibition: A notable target is the heat shock protein 27 (Hsp27). This compound dramatically inhibits the phosphorylation of Hsp27, a protein associated with drug resistance and cancer cell survival, without changing its total protein level.[4][13]

-

Apoptosis Induction: The cumulative effect of metabolic stress (lack of R5P and NADPH) and altered signaling (e.g., suppressed phosphorylation of survival proteins) triggers the apoptotic cascade.[1][4]

-

Cell Cycle Arrest: The inability to synthesize sufficient nucleic acid precursors due to R5P depletion is a primary driver of the observed G1 phase arrest.[1][7]

References

- 1. Inhibition of transketolase by this compound altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A dose- and time-dependent effect of this compound on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Silico Studies on Cytotoxic Properties of this compound and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and dehydroepiandrosterone induce a G1 phase cycle arrest in Ehrlich's tumor cells through inhibition of the pentose cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro and In Silico Studies on Cytotoxic Properties of this compound and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The in vitro and in vivo anti-metastatic efficacy of this compound and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of transketolase by this compound altered dynamics of protein signals in pancreatic cancer cells [escholarship.org]

- 13. Inhibition of protein phosphorylation in MIA pancreatic cancer cells: confluence of metabolic and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Model Studies with Oxythiamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting animal model studies using Oxythiamine (OT), a potent thiamine antagonist. The protocols detailed herein are intended to facilitate research into thiamine deficiency, cancer metabolism, and neurological disorders.

Introduction to this compound

This compound is a structural analog of thiamine (Vitamin B1) and functions as a competitive inhibitor of thiamine-dependent enzymes.[1] Upon administration, OT is phosphorylated in vivo to this compound pyrophosphate (OTP). OTP competes with thiamine pyrophosphate (TPP), the active form of thiamine, for binding to TPP-dependent enzymes. This inhibition disrupts key metabolic pathways, including the pentose phosphate pathway (PPP) and the Krebs cycle.[1][2]

The primary target of OTP is transketolase (TKT) , a crucial enzyme in the non-oxidative branch of the PPP.[1] Inhibition of TKT impedes the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and NADPH, a key reducing equivalent.[3][4] This disruption of cellular metabolism can lead to cell cycle arrest, particularly in the G1 phase, and apoptosis, making OT a subject of interest in cancer research.[3][5]

Other TPP-dependent enzymes inhibited by OTP include the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (OGDHC) , which are critical components of the Krebs cycle.[2][6] Inhibition of these enzymes impairs cellular respiration and energy production.

Designing an Animal Study with this compound

Animal Model Selection

The choice of animal model depends on the research question. Rodents, particularly mice and rats, are commonly used.[7][8][9] Specific strains may be chosen based on the disease model (e.g., tumor xenograft models in immunodeficient mice).[5]

This compound Administration

Route of Administration:

-

Intraperitoneal (IP) injection: A common route for systemic administration in rodents.[10]

-

Subcutaneous (SC) injection: Another frequent and less stressful route compared to IP for repeated dosing.[11]

-

Oral gavage: Can be used, but bioavailability may be a consideration.[12]

Dosage and Formulation:

-

Dosages can vary widely depending on the study's objective, from inducing mild thiamine deficiency to achieving anti-tumor effects. Doses in mice have ranged from 100 mg/kg to 500 mg/kg.[5][10]

-

This compound chloride hydrochloride is typically dissolved in sterile saline or phosphate-buffered saline (PBS) for injection.[10]

Treatment Schedule:

-

The frequency and duration of administration will depend on the desired level and duration of thiamine antagonism. This can range from a single dose to daily or intermittent doses over several weeks.[5][10][11]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies investigating the effects of this compound.

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| IC50 | MIA PaCa-2 | 14.95 µM | Inhibition of cell viability | [10] |

| IC50 | Lewis Lung Carcinoma | 8.75 µM | Inhibition of invasion and migration | [10] |

| Cell Proliferation | A549 | 0.1-100 µM (24h) | Inhibition of proliferation | [10] |

| Apoptosis | A549 | 0.1-100 µM (24h) | Induction of apoptosis | [10] |

| RNA/DNA Synthesis | MIA PaCa-2 | 0.5 µM | Decreased synthesis | [5] |

Table 1: In Vitro Effects of this compound on Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentrations (IC50) and other effects of this compound on various cancer cell lines.

| Animal Model | This compound Dose | Administration Route & Schedule | Effect | Reference |

| Mice | 300 mg/kg | IP, 4 days | 43% inhibition of Ehrlich's ascites tumor growth | [10] |

| Mice | 500 mg/kg | IP, 4 days | 84% inhibition of Ehrlich's ascites tumor growth | [10] |

| Mice | 250 or 500 mg/kg | Daily for 5 weeks | Inhibition of tumor cell metastasis | [10] |

| Rats | 400 mg/kg | SC, 2 injections, 48h interval | 70% inhibition of thymus transketolase activity | [11] |